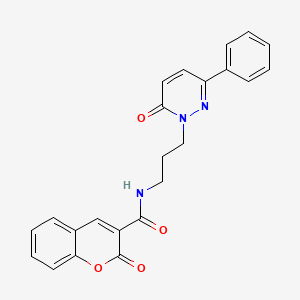

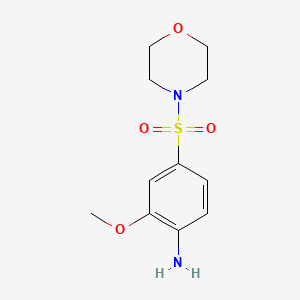

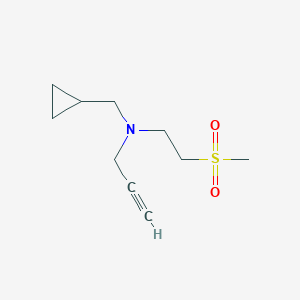

![molecular formula C11H18N4O2S2 B2377359 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415456-26-5](/img/structure/B2377359.png)

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of the compound was confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule . The ESI–MS can provide the molecular weight of the compound .Applications De Recherche Scientifique

1. Potential for Treatment of CNS Disorders

- Selectivity and Multifunctionality : N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, including compounds related to the one , has been explored for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach may aid in developing treatments for complex diseases, especially within the central nervous system (CNS) (Canale et al., 2016).

2. Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Derivatives of this compound have been synthesized and shown to possess sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

- Synthesis and Applications : The synthesis of various derivatives and their biological activities have been studied, with a focus on antimicrobial and antifungal properties. This research contributes to understanding their potential therapeutic applications (Ameen & Qasir, 2017).

3. Anti-arrhythmic Activity

- Cardiovascular Research : Some derivatives have been investigated for their anti-arrhythmic activity, showcasing the potential of these compounds in cardiovascular research (Abdel‐Aziz et al., 2009).

4. Antiviral and Antibacterial Research

- Antiviral Activity : Certain derivatives have shown anti-tobacco mosaic virus activity, indicating potential in antiviral research (Chen et al., 2010).

5. Interaction with DNA and Cell Growth Inhibition

- Cytotoxicity Studies : Cu(II) complexes with ligands derived from N-substituted sulfonamide, related to the compound , have been shown to interact with DNA and inhibit cell growth, particularly in melanoma cell lines (Hangan et al., 2016).

Mécanisme D'action

While the exact mechanism of action for “N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide” is not specified in the retrieved papers, it’s worth noting that the 1,3,4-thiadiazole moiety is known for its wide biological properties . For instance, increased antioxidant strength increases the DPPH radical’s ability to absorb electrons, decreasing the intensity of the purple solution to colorless, as measured by spectrophotometry at 517 nm .

Orientations Futures

The future directions for “N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety makes it an interesting group in medicinal chemistry .

Propriétés

IUPAC Name |

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S2/c1-8-12-13-11(18-8)15-6-4-9(5-7-15)14-19(16,17)10-2-3-10/h9-10,14H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDSXHDNCFJOPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCC(CC2)NS(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

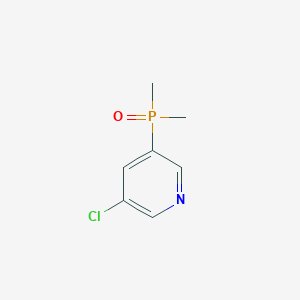

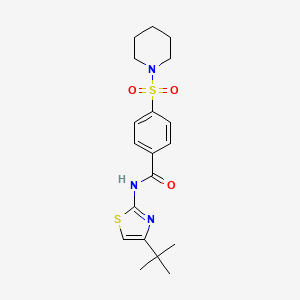

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377281.png)

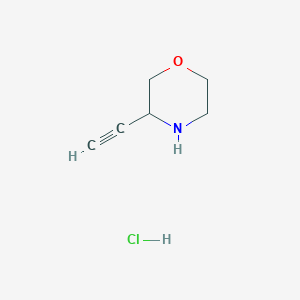

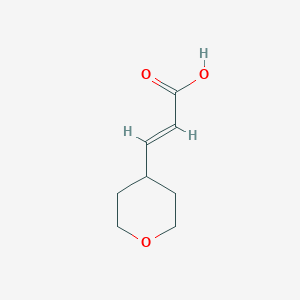

![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)

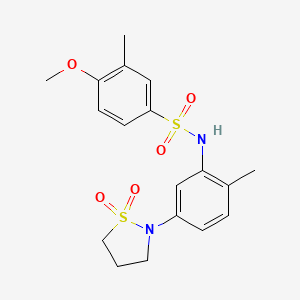

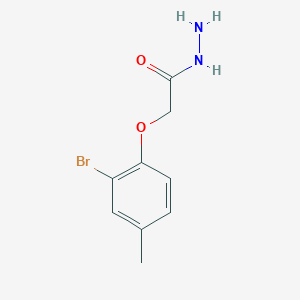

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)